![molecular formula C16H23N3O2S B2686162 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034302-87-7](/img/structure/B2686162.png)
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” are not available, related compounds often involve complex organic synthesis procedures. For instance, imidazole-containing compounds, which share some structural similarities, have been synthesized using various methods .Scientific Research Applications
Synthesis and Characterization
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide and related compounds have been synthesized and characterized for various purposes. For instance, some derivatives, including 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been synthesized and characterized using techniques like IR, MS, 1H-NMR, and 13C-NMR. These compounds have shown potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Crystal Structure Analysis
Crystal structure analysis is another significant application. For example, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined using single crystal X-ray diffraction studies. This research helps in understanding the molecular and crystal structure, aiding in the development of new compounds (Prabhuswamy et al., 2016).
Biological Evaluation
Biological evaluation of these compounds plays a crucial role in scientific research. For instance, a study on the synthesis, preclinical evaluation, and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides revealed that certain derivatives demonstrated significant antidepressant activity, highlighting the therapeutic potential of these compounds (Mathew, Suresh, & Anbazhagan, 2014).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of thiophenyl pyrazoles and isoxazoles have been investigated. Some compounds exhibited potential activity against bacteria such as B. subtilis and fungi like A. niger, suggesting their application in developing new antimicrobial agents (Sowmya et al., 2018).
Inhibitory Effects on Enzymes
Studies have also explored the inhibitory effects of certain pyrazole derivatives on enzymes like carbonic anhydrase. Novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, for instance, have shown strong inhibitory properties against human carbonic anhydrase isoenzymes, indicating potential therapeutic applications (Büyükkıdan et al., 2013).
Fungicide Development
These compounds have also been used in the development of novel fungicides. Penthiopyrad, a related compound, has shown remarkable activity against a range of fungal diseases, making it a valuable addition to the agricultural sector (Yanase et al., 2013).
Antidepressant Potential
Molecular docking studies of certain pyrazole derivatives have shown significant binding affinity towards monoamine oxidase isoforms, which are effective targets for depression treatment. This suggests their potential role in developing new antidepressant medications (Mathew, Suresh, Anbazhagan, & Dev, 2016).
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-11-15(12(2)19(3)18-11)16(21)17-7-4-13(5-8-20)14-6-9-22-10-14/h6,9-10,13,20H,4-5,7-8H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBTYKXTWALRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.